1-(Benzylsulfonyl)indoline is a synthetic organic compound belonging to the class of sulfonamides. It is characterized by an indoline ring structure substituted at the nitrogen atom with a benzylsulfonyl group. This compound has garnered attention in scientific research primarily due to its potential biological activity, particularly as an inhibitor of cancer cell invasion and tumor sphere formation [].
The synthesis of 1-(benzylsulfonyl)indoline can be achieved using various methods. One specific method involves a multistep process starting with the ring enlargement of cycloalkanones using benzylsulfonyldiazomethane []. This reaction yields 2-benzylsulfonylcycloalkanones, which can then be transformed into 1-benzylsulfonyl-1-cycloalkenes through bromination followed by cheletropic ring contraction []. Further modifications and reactions can then be employed to introduce the indoline ring and any desired substituents, ultimately leading to the formation of 1-(benzylsulfonyl)indoline.
The molecular structure of 1-(benzylsulfonyl)indoline has been determined using X-ray crystallography []. The analysis revealed that the heterocyclic indoline ring adopts a half-chair conformation. Additionally, the dihedral angle between the planes of the aromatic rings (benzene ring of the benzylsulfonyl group and the benzene ring of the indoline moiety) was found to be 74.15° []. This structural information provides insights into the spatial arrangement of the molecule and can be valuable for understanding its interactions with biological targets and for further chemical modifications.
Research indicates that 1-(benzylsulfonyl)indoline exhibits its biological activity by inhibiting histone deacetylase (HDAC) []. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, 1-(benzylsulfonyl)indoline promotes histone acetylation, particularly of histone 4, resulting in the upregulation of E-cadherin expression []. E-cadherin is a cell adhesion molecule that plays a crucial role in epithelial cell-cell adhesion and its downregulation is associated with epithelial-mesenchymal transition (EMT) []. EMT is a process by which epithelial cells acquire mesenchymal cell properties, leading to increased cell motility, invasion, and metastasis. Therefore, by inhibiting HDAC and upregulating E-cadherin, 1-(benzylsulfonyl)indoline effectively inhibits EMT and subsequently suppresses cancer cell invasion and tumor sphere formation [].
1-(benzylsulfonyl)indoline has shown promise in preclinical studies as a potential therapeutic agent for pancreatic cancer []. The compound effectively inhibits pancreatic cancer cell migration, invasion, and tumor sphere formation in vitro []. It achieves this by targeting EMT, a process implicated in cancer progression and metastasis []. While further research is necessary to fully elucidate its therapeutic potential and to optimize its efficacy and safety profile, these initial findings highlight 1-(benzylsulfonyl)indoline as a promising lead compound for the development of novel anti-cancer therapies.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 17763-13-2
CAS No.: 10028-14-5
CAS No.: 720-00-3